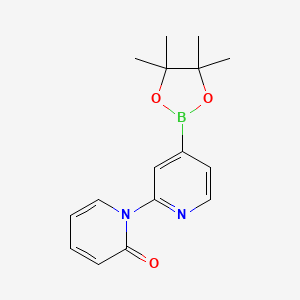
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine derivatives with boronic acid or boronic ester reagents. One common method is the halogen-metal exchange followed by borylation. This process involves the use of halogenated pyridine, which undergoes a reaction with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate. This intermediate is then reacted with a boronic ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized products.
Reduction: The compound can be reduced under specific conditions to form different reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: This compound is similar in structure but lacks the 1H-pyridin-2-one moiety.
2-Aminopyridine-4-boronic acid pinacol ester: This compound contains an amino group instead of the 1H-pyridin-2-one moiety.
Uniqueness
2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the 1H-pyridin-2-one and pyridine moieties, which provide distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
CAS No. |
1402172-62-6 |
|---|---|
Molecular Formula |
C16H19BN2O3 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-9-18-13(11-12)19-10-6-5-7-14(19)20/h5-11H,1-4H3 |
InChI Key |
WULPAZIXVYIKJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


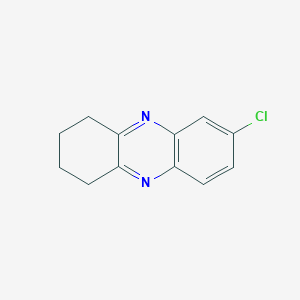
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
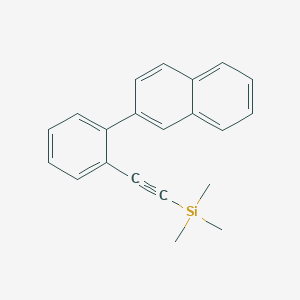
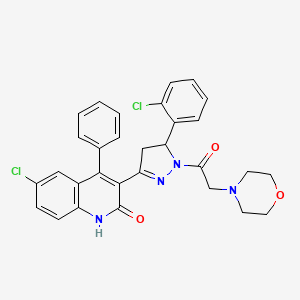
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

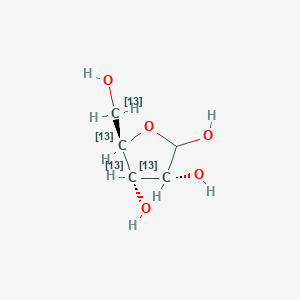
amine](/img/structure/B14116601.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
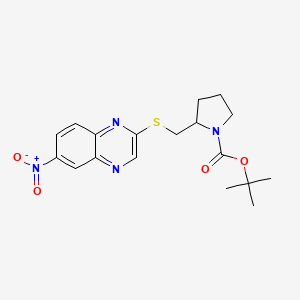
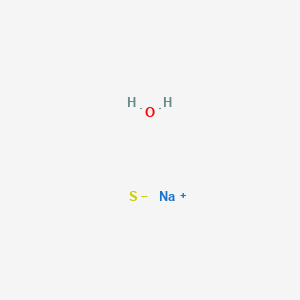
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
